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molecular formula C7H6BrFS B1291360 4-Bromo-2-fluorothioanisole CAS No. 221030-79-1

4-Bromo-2-fluorothioanisole

Cat. No. B1291360
M. Wt: 221.09 g/mol
InChI Key: YHOVMTICYSGLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576108B2

Procedure details

Add tetrabutylammonium fluoride trihydrate (546 mg, 1.73 mmol) to a mixture of (4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane (570 mg, 1.57 mmol) and potassium carbonate (650 mg, 4.71 mmol) in 20 mL THF and stir at r.t. for 1 h. Add methyl iodide, stir for 1 h and concentrate to remove THF. Add 20 mL water, extract with diethylether, dry the combined organic extracts over sodium sulfate, filtrate and concentrate under reduced pressure to obtain 4-bromo-2-fluoro-1-methylsulfanyl-benzene (347 mg) as a colorless liquid, which was used for following conversions without further purifications. MS (m/e): 220 [(79Br)M], 222 [(81Br)M].
Quantity
546 mg
Type
reactant
Reaction Step One
Name
(4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.[F-].[CH2:5]([N+](CCCC)(CCCC)CCCC)CCC.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][Si](C(C)C)(C(C)C)C(C)C)=[C:25]([F:40])[CH:24]=1.C(=O)([O-])[O-].[K+].[K+].CI>C1COCC1>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([S:29][CH3:5])=[C:25]([F:40])[CH:24]=1 |f:0.1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
546 mg
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
(4-bromo-2-fluoro-phenylsulfanyl)-triisopropyl-silane
Quantity
570 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S[Si](C(C)C)(C(C)C)C(C)C)F
Name
Quantity
650 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
Add 20 mL water
EXTRACTION
Type
EXTRACTION
Details
extract with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic extracts over sodium sulfate, filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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